molecular formula C9H11ClN2 B11908393 4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine

4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine

Cat. No.: B11908393
M. Wt: 182.65 g/mol
InChI Key: VNNPQKPMWXTMDW-UHFFFAOYSA-N
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Description

4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound featuring a fused ring system that includes both pyrimidine and cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes in the presence of a base such as triethylamine. The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, and Stork alkylation, followed by intramolecular cyclotransamination .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidants: For oxidation reactions, tert-butyl hydroperoxide and manganese triflate are commonly used.

Major Products:

Scientific Research Applications

4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the synthesis of compounds with antibacterial activity.

Mechanism of Action

The mechanism of action of 4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition and receptor binding. The specific pathways involved depend on the nature of the derivative and its target.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to the presence of the chlorine atom and the dimethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

4-chloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine

InChI

InChI=1S/C9H11ClN2/c1-9(2)3-6-7(4-9)11-5-12-8(6)10/h5H,3-4H2,1-2H3

InChI Key

VNNPQKPMWXTMDW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1)N=CN=C2Cl)C

Origin of Product

United States

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